molecular formula C12H12BN8Na B049266 Sodium tetrakis(1-imidazolyl)borate CAS No. 68146-65-6

Sodium tetrakis(1-imidazolyl)borate

Cat. No.: B049266
CAS No.: 68146-65-6
M. Wt: 302.08 g/mol
InChI Key: OVRFSDYWKKOQMW-UHFFFAOYSA-N
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Description

Sodium tetrakis(1-imidazolyl)borate (Na[B(Im)₄], CAS 68146-65-6) is a borate salt featuring four imidazolyl substituents bound to a central boron atom, with sodium as the counterion. Its molecular formula is C₁₂H₁₂BN₈Na, and it has a molecular weight of 302.078 g/mol . The compound is a white solid with a purity of ≥95% and is soluble in polar solvents like water and methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coniferaldehyde can be synthesized from coniferyl alcohol through oxidation. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane. Another method includes the use of manganese dioxide (MnO₂) in an organic solvent .

Industrial Production Methods: Industrial production of coniferaldehyde typically involves the extraction from lignin-rich plant materials. The process includes the isolation of lignin followed by its depolymerization to release coniferaldehyde. Advanced techniques such as thioacidolysis and pyrolysis-GC/MS are employed to quantify and analyze the coniferaldehyde residues .

Types of Reactions:

    Oxidation: Coniferaldehyde can be oxidized to form ferulic acid using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to coniferyl alcohol using reducing agents such as sodium borohydride.

    Substitution: Coniferaldehyde can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, methanol.

Major Products:

Scientific Research Applications

Electrochemical Applications

1.1 Supporting Electrolytes in Capacitors

NaBIm₄ has been studied as a supporting electrolyte in electrochemical double-layer capacitors (EDLCs). Its stability under thermal load and moisture makes it a promising alternative to conventional conducting salts. Research indicates that NaBIm₄ exhibits good conductivity and resistance to cathodic reduction, although it shows limitations at higher positive potentials. This stability is crucial for the performance of EDLCs, which require reliable electrolytes for efficient charge storage and release .

1.2 Ionic Conductivity Studies

In studies focused on ionic conductivity, NaBIm₄ demonstrated favorable properties compared to other salts. The compound's ability to maintain conductivity under varying conditions is essential for applications in energy storage devices, where consistent performance is required over time .

Optoelectronic Applications

2.1 Electron Injection Layers in Organic Light Emitting Diodes (OLEDs)

NaBIm₄ has been utilized as an electron injection layer (EIL) in polymer light-emitting diodes (PLEDs). The zwitterionic nature of NaBIm₄ allows it to effectively reduce the electron injection barrier, enhancing device efficiency. Its incorporation into PLEDs has led to luminance efficiencies comparable to those using traditional materials like barium cathodes. The ability to deposit NaBIm₄ from solution simplifies fabrication processes, making it an attractive option for flexible electronics .

2.2 Role in Organic Photovoltaics

In organic photovoltaic devices, NaBIm₄ plays a role in improving charge generation efficiencies and mobilities of charge carriers. Its molecular design allows for tailored properties that enhance the overall performance of these devices, contributing to the development of more efficient solar energy solutions .

Synthesis of Zwitterionic Molecules

NaBIm₄ is also significant in the synthesis of various zwitterionic compounds. These compounds have applications in drug delivery systems and biocompatible materials due to their unique charge properties that facilitate interaction with biological systems. The synthesis typically involves alkylating reagents that react with NaBIm₄ to create zwitterionic derivatives .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Electrochemical Capacitors NaBIm₄ shows excellent stability and conductivity as a supporting electrolyte in EDLCs.
OLEDs Effective as an electron injection layer; enhances luminance efficiencies comparable to Ba cathodes.
Synthesis of Zwitterionic Molecules Facilitates the creation of zwitterionic compounds useful in drug delivery and biocompatibility.

Mechanism of Action

Coniferaldehyde exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Borate Compounds

Structural and Functional Differences

Compound Structure Key Features
Sodium tetrakis(1-imidazolyl)borate Four imidazolyl groups bonded to boron High N-content (22 wt%), Ag⁺ selectivity in sensors, MOF/carbon precursor .
Sodium tetraphenylborate (NaTPB) Four phenyl groups bonded to boron Low N-content, used in anion sensors (e.g., nitrate detection) and titrations .
K tetrakis(4-Cl-phenyl)borate (KTK) Four 4-chlorophenyl groups bonded to boron Enhanced lipophilicity for ISEs; limited N-doping capability .
Na tetrakis(4-F-phenyl)borate Four 4-fluorophenyl groups bonded to boron Improved solubility in organic solvents; used in photovoltaic salts .
NaBArF24 Fluorinated aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) on boron High thermal/chemical stability; used in organometallic catalysis .

Stability in Coordination Polymers

Compound Metal Ion Network Dimensionality Stability (pH/Solvent)
Mg[B(Im)₄]₂(H₂O)₂ Mg²⁺ 2D hydrogen-bonded Stable in water, decomposes in strong acids
Ca[B(Im)₄]₂(H₂O)₂ Ca²⁺ 1D chain Moderate stability in organic solvents
Sr[B(Im)₄]₂(H₂O)₂ Sr²⁺ 1D chain Similar to Ca analog
MOP-101 (BIm₄ derivative) Pd²⁺ 3D porous framework Stable in acids/bases and organic solvents

Key Insight : Na[B(Im)₄]-derived coordination polymers exhibit tunable dimensionality and stability, with MOP-101 showing exceptional chemical resistance due to rigid imidazolyl-borate linkages .

Biological Activity

Sodium tetrakis(1-imidazolyl)borate (NaBIm4) is a boron-containing compound that has gained attention for its unique properties and potential applications in various biological and chemical fields. This article explores the biological activity of NaBIm4, including its synthesis, mechanisms of action, and applications in analytical chemistry and medicine, supported by case studies and research findings.

This compound is a zwitterionic compound characterized by its borate core surrounded by four imidazolyl groups. Its molecular formula is C12H12BN8Na\text{C}_{12}\text{H}_{12}\text{B}\text{N}_8\text{Na}, with a molecular weight of approximately 302.08 g/mol. The synthesis typically involves the reaction of boron compounds with imidazole derivatives, leading to the formation of zwitterionic structures that exhibit interesting electrochemical properties.

NaBIm4 exhibits several biological activities that are primarily linked to its role as an ion exchanger and its interaction with metal ions. Notably, it has been used in the development of optodes for the detection of heavy metals like silver ions (Ag+). The mechanism involves ion-exchange processes where NaBIm4 interacts with Ag+, forming stable complexes that can be detected optically.

Case Studies

  • Detection of Silver Ions :
    A study demonstrated the use of a PVC membrane optode incorporating NaBIm4 for the pico-molar determination of silver ions in pharmaceutical formulations. The optode showed high selectivity for Ag+ over other interfering ions, with a detection limit as low as 8.8×10128.8\times 10^{-12} M. This application is particularly significant given the toxic effects of silver ions at higher concentrations, which include skin pigmentation and organ damage .
  • Synthesis of Zwitterionic Molecules :
    Research has shown that NaBIm4 can be utilized in synthesizing zwitterionic molecules through reactions with various alkyl halides. These compounds have potential applications in drug delivery systems due to their biocompatibility and ability to interact with biological membranes .
  • Polymer Complex Formation :
    NaBIm4 has been employed in creating poly(imidazolyl)borate organotin(IV) complexes, which exhibit unique polymeric chain structures. These complexes may have applications in materials science, particularly in developing new types of sensors or drug delivery vehicles .

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₂BN₈Na
Molecular Weight302.08 g/mol
AppearanceWhite solid
SolubilitySoluble in water
Assay≥ 97% purity

Table 2: Selectivity Coefficients for Silver Ion Detection

Interfering IonLogarithm of Selectivity Coefficient
Cu²⁺-4.3
Ni²⁺-5.6
Cd²⁺-5.0

Q & A

Basic Research Questions

Q. How is sodium tetrakis(1-imidazolyl)borate (NaBIm₄) structurally characterized to confirm its zwitterionic properties in electronic applications?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for determining bond lengths and angles, confirming the zwitterionic nature by identifying charge separation between the boron center and imidazolyl substituents. For example, in C(1)-BIm₄, the molecular dipole moment is calculated from crystallographic data to validate electron distribution .

Q. What techniques are used to assess the stability of metal-organic polyhedra (MOPs) synthesized from this compound?

  • Methodological Answer : Stability is evaluated by exposing MOPs to acidic/basic solutions (e.g., 0.1 M HCl or NaOH) and organic solvents (e.g., DMF, THF) over 24–48 hours. Gas adsorption studies (N₂ isotherms) further confirm structural integrity by measuring surface area (Langmuir/BET) and porosity .

Q. How do hydrogen bonding and metal coordination influence the dimensionality of alkaline earth metal frameworks derived from NaBIm₄?

  • Methodological Answer : Compare XRD structures of Mg, Ca, and Sr frameworks. For instance, Mg forms 2D networks due to stronger hydrogen bonding, while Ca/Sr form 1D chains with weaker interactions. Computational modeling of H-bonding networks supplements experimental data .

Advanced Research Questions

Q. How does alkyl chain length in C(n)-BIm₄ derivatives affect electron injection efficiency in polymer light-emitting diodes (PLEDs)?

  • Methodological Answer : Synthesize C(n)-BIm₄ (n = 1, 6, 12, 16) via alkylation of NaBIm₄. Use atomic force microscopy (AFM) to assess surface adhesion and open-circuit voltage (OCV) measurements to correlate chain length with electron injection barriers. Longer chains (e.g., C₁₆) reduce interfacial resistance but may cause poor wetting .

Q. What strategies resolve contradictions in carbonization yields during pyrolysis of imidazolium borate salts for boron/nitrogen-doped carbons?

  • Methodological Answer : Control pyrolysis temperature (e.g., 600–900°C under argon) and use thermogravimetric analysis (TGA) to track mass loss. Replicate conditions from literature (e.g., 35 wt% yield at unspecified temperatures) by optimizing heating rates and precursor ratios .

Q. How can this compound enhance ion-selective optodes for trace metal detection?

  • Methodological Answer : Incorporate NaBIm₄ into PVC membranes with crown ethers (e.g., 4-nitrobenzo-15-crown-5) to improve Ag⁺ selectivity. Validate via potentiometric titration and X-ray photoelectron spectroscopy (XPS) to confirm borate-metal interactions .

Q. Why do tetrakis(imidazolyl)borate-based electrolytes exhibit variable conductivity in acetonitrile solutions?

  • Methodological Answer : Measure ionic conductivity of 1 M solutions using impedance spectroscopy. Compare anions with different substituents (e.g., imidazolyl vs. triazolyl). Higher conductivity correlates with smaller anion size and reduced ion pairing .

Q. Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported surface potentials of zwitterionic borate layers at metal/organic interfaces?

  • Methodological Answer : Standardize surface potential measurements using Kelvin probe force microscopy (KPFM) under controlled humidity. Compare results with computational models of dipole alignment to resolve variations in vacuum-level shifts .

Q. What factors lead to inconsistent doping levels in B/N-co-doped carbons derived from imidazolium borate precursors?

  • Methodological Answer : Use elemental analysis (EA) and XPS to quantify B/N content. Variability arises from pyrolysis atmosphere (inert vs. reactive) and precursor purity. Reproduce high nitrogen doping (22 wt%) by optimizing precursor synthesis and pyrolysis dwell times .

Q. Key Methodological Tools

  • Synthesis : Alkylation of NaBIm₄, salt-templated pyrolysis .
  • Characterization : XRD, AFM, BET surface area analysis .
  • Application-Specific Testing : OCV for PLEDs, impedance spectroscopy for electrolytes .

Properties

IUPAC Name

sodium;tetra(imidazol-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRFSDYWKKOQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BN8Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635570
Record name Sodium tetra(1H-imidazol-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68146-65-6
Record name Sodium tetra(1H-imidazol-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium tetrakis(1-imidazolyl)borate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium tetrakis(1-imidazolyl)borate
Sodium tetrakis(1-imidazolyl)borate
Sodium tetrakis(1-imidazolyl)borate
Sodium tetrakis(1-imidazolyl)borate
Sodium tetrakis(1-imidazolyl)borate
Sodium tetrakis(1-imidazolyl)borate

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